8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride

Synthetic methodology Cross-coupling Regioselectivity

8‑Bromo‑2‑methyl‑4‑(piperazin‑1‑yl)quinoline Hydrochloride is a heterocyclic building block comprising a quinoline core substituted with a bromine at C8, a methyl group at C2 and a piperazine ring at C4, isolated as the hydrochloride salt (CAS 1333253‑23‑8, free‑base CAS 1172001‑01‑2). The compound belongs to the 4‑piperazinylquinoline class, a scaffold frequently utilised in medicinal chemistry campaigns targeting kinases (e.g.

Molecular Formula C14H17BrClN3
Molecular Weight 342.66 g/mol
CAS No. 1333253-23-8
Cat. No. B1382761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride
CAS1333253-23-8
Molecular FormulaC14H17BrClN3
Molecular Weight342.66 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC=C(C2=N1)Br)N3CCNCC3.Cl
InChIInChI=1S/C14H16BrN3.ClH/c1-10-9-13(18-7-5-16-6-8-18)11-3-2-4-12(15)14(11)17-10;/h2-4,9,16H,5-8H2,1H3;1H
InChIKeyHQTZTHDDNIEPPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride (CAS 1333253-23-8): A Regiochemically Defined Quinoline-Piperazine Building Block for Medicinal Chemistry


8‑Bromo‑2‑methyl‑4‑(piperazin‑1‑yl)quinoline Hydrochloride is a heterocyclic building block comprising a quinoline core substituted with a bromine at C8, a methyl group at C2 and a piperazine ring at C4, isolated as the hydrochloride salt (CAS 1333253‑23‑8, free‑base CAS 1172001‑01‑2) . The compound belongs to the 4‑piperazinylquinoline class, a scaffold frequently utilised in medicinal chemistry campaigns targeting kinases (e.g. EGFR), G‑protein‑coupled receptors and anti‑infective targets [1]. It is supplied as a research‑grade intermediate, typically at ≥95% purity, and its regiochemistry is critical for downstream synthetic diversification .

Why Generic Substitution of 8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride Is Scientifically Unsound


Interchanging 8‑bromo‑2‑methyl‑4‑(piperazin‑1‑yl)quinoline Hydrochloride with a regioisomer or a de‑bromo analogue is not chemically equivalent. The C8‑bromo substituent determines both the site‑selectivity of palladium‑catalysed cross‑couplings and the electronic properties of the quinoline ring, while the C2‑methyl group sterically shields the 3‑position [1][2]. SAR studies on bromo‑quinoline‑piperazine derivatives demonstrate that moving the halogen from the 8‑ to the 6‑position alters antiproliferative potency, target engagement and physicochemical profile [2]. Even the salt form is functionally relevant: the hydrochloride salt provides defined stoichiometry, higher aqueous solubility and superior crystallinity compared to the free base, directly affecting handling, storage and reproducibility in parallel synthesis workflows . For procurement decisions, these structural features are not cosmetic—they are determinants of synthetic outcome and biological readout.

Quantitative Differentiation of 8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride versus Closest Comparators


Regiochemical Reactivity in Suzuki-Miyaura Cross-Coupling: 8-Bromo vs. 6-Bromo Quinolines

8‑Bromo‑2‑methyl‑4‑(piperazin‑1‑yl)quinoline bears the reactive bromine at the sterically accessible but electronically deactivated 8‑position, offering a distinct reactivity window versus the 6‑bromo isomer. Systematic mapping of bromoquinoline reactivity under standard Suzuki conditions [PdCl₂(dppf), K₂CO₃, dioxane/H₂O] revealed that 2‑bromoquinoline reaches full conversion in 1 h (65% isolated yield), while 8‑substituted substrates require longer times and give altered product distributions due to lower electrophilicity at C8 [1]. This differential activation is critical when planning late‑stage diversifications where competing sites exist; the 8‑bromo regioisomer permits orthogonal coupling strategies that are inaccessible with the more activated 6‑bromo or 2‑bromo regioisomers [1].

Synthetic methodology Cross-coupling Regioselectivity

Antiproliferative Activity Gradient Across Bromo-Substituted Quinolines with Piperazine: 8-Substituted vs. 6-Substituted

In a panel of brominated quinoline derivatives evaluated against A549, HeLa, HT29, Hep3B and MCF7 cancer cell lines, compounds bearing substitution at the 8‑position (e.g. 8‑bromo‑6‑cyanoquinoline) exhibited GI₅₀ values in the 2–50 µg/mL range, significantly overlapping with but distinct from 6‑bromo‑tetrahydroquinoline (GI₅₀ ~ 25 µg/mL against MCF7) [1]. The presence of the piperazine at C4 and the methyl at C2 in the target compound is predicted to further modulate antiproliferative potency, consistent with published SAR on 4‑piperazinylquinoline‑sulfonamide derivatives where subtle changes in halogen position shift GI₅₀ by up to 2‑fold across the same cell line panel [2].

Anticancer SAR Piperazine-quinoline

Salt-Form Advantage: Hydrochloride vs. Free Base in Solubility and Handling

The hydrochloride salt (CAS 1333253‑23‑8) of 8‑bromo‑2‑methyl‑4‑(piperazin‑1‑yl)quinoline possesses an estimated intrinsic water solubility substantially higher than its free base (CAS 1172001‑01‑2) owing to the ionised piperazine moiety. Vendor‑reported physicochemical data indicate a LogP of 2.35 and a polar surface area (PSA) of 28.16 Ų for the core scaffold, which, combined with the HCl counterion, enhances aqueous dissolution rate and crystallinity [1]. This salt form is supplied as a crystalline solid with ambient temperature storage stability, facilitating accurate weighing, reproducible solution preparation, and compatibility with high‑throughput automation platforms.

Pre-formulation Salt selection Physicochemical properties

Purity Benchmarking: ≥95% Target Compound vs. Lower-Grade Alternatives

Commercially available 8‑bromo‑2‑methyl‑4‑(piperazin‑1‑yl)quinoline Hydrochloride is routinely supplied at ≥95% purity by HPLC (some vendors offer 98% batches), whereas older or less‑controlled routes to regioisomers such as 6‑bromo‑2‑methyl‑4‑(piperazin‑1‑yl)quinoline Hydrochloride have been reported with purities as low as 90% . Higher initial purity reduces the need for pre‑reaction purification, improves yield reproducibility in multi‑step sequences and minimises side‑product formation arising from de‑bromo impurities.

Quality control Building block Reproducibility

Optimal Deployment Scenarios for 8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride in Research and Early Discovery


Regioselective Diversification via Suzuki-Miyaura Late-Stage Functionalisation

The C8‑bromo group offers a kinetic window for chemoselective Suzuki coupling in the presence of other halogen or pseudo‑halogen handles (e.g. chloro at C6, iodo at C3). Researchers can exploit the low electrophilicity of C8‑Br to sequentially functionalise the quinoline core without requiring protecting‑group strategies, an advantage supported by the observed reactivity gradient reported in the mapping study [1] [Section 3, Evidence Item 1].

Target-Focused Library Synthesis for Kinase and GPCR Screening

The 4‑piperazinylquinoline scaffold is a privileged structure for kinase inhibition (particularly EGFR‑TK) and serotonin receptor modulation. The combination of the 8‑bromo handle for diversification and the pre‑installed piperazine C4‑substituent allows rapid assembly of focused compound libraries, with the hydrochloride salt ensuring solubility in high‑throughput parallel chemistry platforms [2] [Section 3, Evidence Items 2 & 3].

Medicinal Chemistry SAR Exploration of Halogen Position Effects

Head‑to‑head comparison of 8‑bromo‑2‑methyl‑4‑(piperazin‑1‑yl)quinoline with its 6‑bromo isomer enables systematic probing of how halogen placement modulates anticancer potency, as indicated by the divergent GI₅₀ values observed in the bromoquinoline SAR literature. Procurement of the pure 8‑bromo isomer eliminates confounding isomeric impurities that would cloud SAR interpretation [3] [Section 3, Evidence Items 2 & 4].

Pre-formulation and Physicochemical Profiling of Quinoline Leads

The defined hydrochloride salt with documented LogP (2.35) and PSA (28.16 Ų) provides a reproducible starting point for pre‑formulation studies, including solubility determination, LogD measurement and solid‑state characterisation. This eliminates batch‑to‑batch variability that arises when the salt stoichiometry is not controlled [4] [Section 3, Evidence Item 3].

Quote Request

Request a Quote for 8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.